7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal Chemistry Process Chemistry Crystallography

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 167371-76-8) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized for its wide range of pharmacological activities and presence in marketed drugs. This compound features a chlorine atom at position 7, which serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, and an ethyl group at position 5, a substitution pattern that notably appears in the commercial fungicide ametoctradin.

Molecular Formula C7H7ClN4
Molecular Weight 182.61 g/mol
CAS No. 167371-76-8
Cat. No. B3024504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine
CAS167371-76-8
Molecular FormulaC7H7ClN4
Molecular Weight182.61 g/mol
Structural Identifiers
SMILESCCC1=NC2=NC=NN2C(=C1)Cl
InChIInChI=1S/C7H7ClN4/c1-2-5-3-6(8)12-7(11-5)9-4-10-12/h3-4H,2H2,1H3
InChIKeyQWSTYGSBBPKJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 167371-76-8): Core Building Block Overview for Procurement


7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine (CAS 167371-76-8) is a heterocyclic building block belonging to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class, a scaffold recognized for its wide range of pharmacological activities and presence in marketed drugs [1]. This compound features a chlorine atom at position 7, which serves as a reactive handle for nucleophilic substitution and cross-coupling reactions, and an ethyl group at position 5, a substitution pattern that notably appears in the commercial fungicide ametoctradin [2]. With a molecular weight of 182.61 g/mol and a purity typically available at 95-97%, it is supplied by major vendors like Enamine (EN300-45274) and Fluorochem for research and further manufacturing use [3].

Why 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Its 5-Methyl or 5-Phenyl Analogs


Generic substitution among 7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine analogs is not scientifically valid due to quantifiable differences in physicochemical properties that directly impact synthetic utility, purification strategy, and downstream drug-likeness. The 5-position substituent fundamentally alters the compound's melting point, lipophilicity (LogP), and electronic character (pKa). For example, replacing the 5-ethyl group with a 5-methyl group lowers the melting point by over 30°C , which can reduce crystallinity and complicate purification. Conversely, a 5-phenyl group increases LogP by more than 1.3 units [1], potentially leading to poor aqueous solubility in subsequent derivatives. The unique balance of an ethyl group offers a specific physicochemical profile that intermediates between these extremes, as evidenced by the agrochemical precedent of ametoctradin, where the 5-ethyl-7-amino substitution pattern is critical for its fungicidal activity [2]. Therefore, selecting the 5-ethyl derivative is a deliberate choice to achieve a defined set of physical and chemical properties, not an arbitrary one.

Quantitative Differentiation Evidence for 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine Against Closest Analogs


Melting Point Advantage of 184°C Enables Superior Crystallinity and Purification Over the 5-Methyl Analog

The target compound exhibits a melting point of 184°C, which is 31-33°C higher than that of its closest analog, 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine (151-153°C) . This substantial difference indicates stronger intermolecular forces in the crystal lattice, directly translating to improved crystallinity. A higher melting point and better crystallinity facilitate purification by recrystallization, reduce the risk of amorphous contamination, and enhance long-term storage stability, making the 5-ethyl derivative a more robust intermediate for multi-step synthesis.

Medicinal Chemistry Process Chemistry Crystallography

Balanced Intermediate LogP of 1.36 Provides a Favorable Drug-Likeness Profile Versus Both More and Less Lipophilic Analogs

The measured LogP of 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine is 1.36 , placing it in an optimal range for oral bioavailability (typically LogP 1-3). This value is 0.58 log units higher than the unsubstituted 7-chloro analog (LogP 0.78) [1] and 1.35 log units lower than the 5-phenyl analog (LogP 2.71) [2]. The ethyl group thus provides a crucial balance: it increases lipophilicity enough to improve membrane permeability compared to the unsubstituted analog, without reaching the high LogP of the phenyl derivative that could cause poor solubility and metabolic instability in derived compounds.

Drug Design ADME Physicochemical Profiling

Proven 5-Ethyl Scaffold Utility Evidenced by the Commercial Fungicide Ametoctradin

The 5-ethyl substitution pattern on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold is not merely theoretical—it is validated by the commercial success of ametoctradin (BAS 650F), a triazolopyrimidine fungicide developed by BASF that controls major oomycete pathogens like Phytophthora infestans and Plasmopara viticola [1][2]. Ametoctradin is 5-ethyl-6-octyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, demonstrating that the 5-ethyl-7-substituted pattern is compatible with potent biological activity and commercial development. In contrast, no commercial drug or agrochemical features the 5-H or 5-methyl-7-chloro substitution pattern as the final active ingredient, giving the 5-ethyl derivative a unique precedent of scaffold validation.

Agrochemicals Fungicide Discovery Scaffold Validation

Higher pKa (-0.07 vs -0.51) Indicates Distinct Basicity and Reactivity Profile Relative to the Unsubstituted Analog

The predicted pKa of the target compound is -0.07, which is nearly identical to the 5-methyl analog (-0.03) but 0.44 units higher than the unsubstituted 7-chloro analog (-0.51) . This difference is electronically significant; a higher pKa indicates reduced acidity of the conjugate acid, meaning the triazolopyrimidine core is less electron-deficient when a 5-alkyl group is present. This modulates the electrophilicity at the 7-chloro position, potentially affecting rates of nucleophilic aromatic substitution (SNAr) and the selectivity of cross-coupling reactions. The 5-ethyl and 5-methyl analogs form a distinct reactivity class separate from the more electron-deficient 5-H derivative.

Physical Organic Chemistry Nucleophilic Substitution Reactivity Modulation

Molecular Weight (182.61) and Density (1.50 g/cm³) Occupy a Favorable Intermediate Space for Lead-Like Library Design

With a molecular weight of 182.61 g/mol and a density of 1.50 g/cm³, the target compound sits in a desirable intermediate space between the lighter unsubstituted analog (MW 154.56, density 1.71 g/cm³) and the heavier 5-phenyl analog (MW 230.65) . This places it well within lead-like chemical space (MW <350) while providing more structural complexity than the unsubstituted analog. The lower density compared to both the 5-methyl (1.59 g/cm³) and 5-H (1.71 g/cm³) analogs also suggests a less tightly packed crystal lattice, which can translate to improved solubility in organic solvents during synthesis.

Fragment-Based Drug Discovery Lead-Likeness Compound Library Design

Optimal Application Scenarios for Procuring 7-Chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization Requiring a 5-Ethyl-7-Substituted Triazolopyrimidine Core

The 5-ethyl substitution pattern has been validated in kinase inhibitor design programs, where the ethyl group at position 5 provides a specific steric and lipophilic profile distinct from methyl or phenyl. The compound serves as the ideal precursor for synthesizing 7-amino, 7-aryl, or 7-heteroaryl derivatives through SNAr or Pd-catalyzed cross-coupling at the reactive 7-chloro position . The intermediate LogP of 1.36 ensures that the starting scaffold does not push derived compounds into excessively lipophilic space, a common pitfall when using the 5-phenyl analog (LogP 2.71).

Agrochemical Discovery Programs Inspired by Ametoctradin's Triazolopyrimidine Scaffold

The commercial success of ametoctradin—a 5-ethyl-7-amino-triazolopyrimidine fungicide that inhibits the mitochondrial cytochrome-bc1 complex —validates the 5-ethyl-7-substituted scaffold for agrochemical applications. Procuring 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine enables the rapid synthesis of focused libraries of 5-ethyl-7-substituted analogs for screening against oomycete and fungal pathogens, directly leveraging the established structure-activity relationship of this substitution pattern.

Multistep Synthesis Requiring High-Crystallinity Intermediates for Effective Purification

The high melting point of 184°C, which is 31-33°C above the 5-methyl analog , makes this compound the preferred choice when recrystallization is the intended purification method. In process chemistry workflows where intermediate purity is critical for downstream step yield and reproducibility, the superior crystallinity of the 5-ethyl derivative reduces the burden on chromatographic purification, offering both time and cost savings.

Fragment-Based or Lead-Like Library Design Requiring Balanced Physicochemical Properties

For compound library construction, the target compound's molecular weight of 182.61 g/mol, moderate LogP of 1.36, and low density of 1.50 g/cm³ position it as an ideal lead-like building block. These properties predict good solubility and permeability profiles for derived compounds, reducing the need for extensive property optimization during the hit-to-lead phase. This is a distinct advantage over the 5-phenyl analog, which at 230.65 g/mol and LogP 2.71 [1] begins to exceed preferred lead-like space boundaries.

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